2-fluoro-1-methylcyclopentan-1-amine hydrochloride
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Overview
Description
2-fluoro-1-methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl It is a derivative of cyclopentane, featuring a fluorine atom and a methyl group attached to the cyclopentane ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the cyclopentane ring can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-methylcyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides (e.g., CH3I) in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-fluoro-1-methylcyclopentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-2-methylcyclopentan-1-amine
- 2-fluoro-1-ethylcyclopentan-1-amine
- 2-chloro-1-methylcyclopentan-1-amine
Uniqueness
2-fluoro-1-methylcyclopentan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
CAS No. |
2763777-65-5 |
---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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